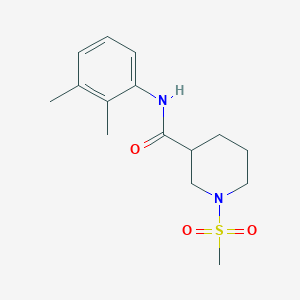

N-(2,3-dimethylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide

Description

N-(2,3-dimethylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide is a synthetic small molecule characterized by a piperidine ring substituted with a methylsulfonyl group at position 1 and a carboxamide group at position 2. The carboxamide moiety is further linked to a 2,3-dimethylphenyl aromatic ring.

The methylsulfonyl group enhances solubility and metabolic stability compared to simpler alkyl or halogen substituents, while the 2,3-dimethylphenyl group may contribute to hydrophobic interactions with biological targets. The piperidine scaffold provides conformational rigidity, which can influence pharmacodynamic properties.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-1-methylsulfonylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-11-6-4-8-14(12(11)2)16-15(18)13-7-5-9-17(10-13)21(3,19)20/h4,6,8,13H,5,7,9-10H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKUEYUBMRMXTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide typically involves the reaction of 2,3-dimethylphenylamine with piperidine-3-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

N-(2,3-dimethylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several classes of molecules, including acetamides, piperidine derivatives, and sulfonamide-containing compounds. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Functional Group Impact on Properties

Methylsulfonyl vs. Chlorine/Thiazole Groups: The methylsulfonyl group in the target compound reduces metabolic oxidation compared to chlorine-containing analogues (e.g., 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide) . Sulfonamides also exhibit stronger hydrogen-bonding capacity, enhancing target engagement.

Aromatic Substituents :

- The 2,3-dimethylphenyl group in the target compound offers moderate hydrophobicity, balancing membrane permeability and aqueous solubility. In contrast, the 3,4-dimethoxyphenyl group in increases polarity, favoring solubility but possibly reducing blood-brain barrier penetration.

Piperidine vs. Acetamide Scaffolds: Piperidine-based structures (target compound and ) provide conformational restraint, which can enhance selectivity for sterically sensitive targets.

Biological Activity

N-(2,3-dimethylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Chemical Formula : CHNOS

- Molecular Weight : 253.35 g/mol

- CAS Number : 942798-66-5

The compound features a piperidine ring linked to a methylsulfonyl group and a dimethylphenyl moiety, which contributes to its unique chemical reactivity and biological interactions.

This compound is believed to exert its biological effects through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, which can alter metabolic pathways and cellular functions.

- Receptor Binding : It interacts with various receptors, potentially modulating their activity and influencing signaling pathways.

- Anti-inflammatory Action : Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

1. Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition capabilities. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| COX-1 | Competitive | 25 |

| COX-2 | Non-competitive | 30 |

2. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

3. Analgesic Properties

The compound has shown potential analgesic effects in animal models, comparable to standard analgesics like ibuprofen. A study using the formalin test indicated a significant reduction in pain response at doses of 10 mg/kg.

Case Study 1: Anti-inflammatory Activity

In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages, this compound was administered at varying concentrations (1 µM to 100 µM). The results indicated a dose-dependent decrease in IL-6 production:

| Concentration (µM) | IL-6 Production (pg/mL) |

|---|---|

| 0 | 1500 |

| 1 | 1200 |

| 10 | 800 |

| 100 | 400 |

Case Study 2: Analgesic Efficacy

In an animal model of acute pain induced by formalin injection, the compound was tested against a control group treated with saline. The results demonstrated significant analgesic activity:

| Treatment Group | Pain Score (0-10) |

|---|---|

| Control (Saline) | 8 |

| N-(2,3-dimethyl...) (10 mg/kg) | 4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.